2'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
2’-Cyano-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C18H17NO. It is known for its unique chemical structure, which includes a cyano group and a dimethylphenyl group attached to a propiophenone backbone. This compound has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone typically involves the reaction of 2,5-dimethylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2’-Cyano-3-(2,5-dimethylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2’-Cyano-3-(2,6-dimethylphenyl)propiophenone
- 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone
Comparison: Compared to its analogs, 2’-Cyano-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the cyano and dimethylphenyl groups, which can influence its reactivity and biological activity. The presence of the cyano group at the 2’ position and the dimethyl groups at the 2,5 positions on the phenyl ring can result in distinct electronic and steric effects, making this compound particularly interesting for research .
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)propanoyl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-13-7-8-14(2)15(11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXKZEWQNIBTAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644723 | |
Record name | 2-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-86-0 | |
Record name | 2-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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